molecular formula C14H14N4OS B2782280 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396846-75-5

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2782280
CAS No.: 1396846-75-5
M. Wt: 286.35
InChI Key: PFIWHYCJEKMSRN-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule featuring a pyrazolo[1,5-a]pyridine core linked to a thiophene moiety via a urea bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors (PKIs) . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . Compounds based on fused pyrazole heterocycles, such as pyrazolo[1,5-a]pyrimidines, have demonstrated potent activity against a range of critical kinases, including EGFR, B-Raf, MEK, and CDKs, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The urea functional group is a common pharmacophore known to confer strong binding affinity to enzyme active sites through the formation of key hydrogen bonds . Researchers can utilize this compound as a key intermediate or lead structure in the design and synthesis of novel therapeutic agents. Its structural features make it a valuable scaffold for exploring structure-activity relationships (SAR) and for conducting high-throughput screening campaigns to identify new inhibitors. This product is intended for research purposes in chemical biology and pharmaceutical development only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h1-7,9H,8,10H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWHYCJEKMSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Urea Linkage Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazolo[1,5-a]pyridine or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated derivatives and strong bases or acids depending on the desired substitution.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazolo[1,5-a]pyridine or thiophene derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of organic semiconductors and conductive polymers.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Probes: Used in the study of cellular processes and signaling pathways.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:

Pyrazolo[1,5-a]pyrimidines
  • Example: 7-aryl-pyrazolo[1,5-a]pyrimidines (e.g., compounds 13a–i in ). Structural Differences: Replace the pyridine ring with a pyrimidine ring and lack the urea linker. Synthesis: Prepared via cyclization of aminopyrazoles with α-dicarbonyl compounds in glacial acetic acid . Activity: Demonstrated antimicrobial efficacy (inhibition zones up to 24 mm against S. aureus) via agar diffusion assays .
Pyrazolo[1,5-a]pyridines with Urea Linkers
  • Example: 3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (e.g., compounds 5а–l in ). Structural Differences: Feature a hydroxymethyl group on the pyrazole ring instead of the thiophen-2-ylmethyl substituent. Synthesis: Formed via reactions between amines and azides or pyrazolooxazinones under reflux conditions . Activity: Limited biological data provided, but urea derivatives are often explored for kinase inhibition .
Thiophene-Containing Pyrazolo Derivatives
  • Example: MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one) (). Structural Differences: Incorporates a pyrazolo[1,5-a]pyrimidinone core and a trifluoromethylphenyl group instead of urea. Synthesis: Derived from 3-oxo-3-(thiophen-2-yl)propanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated LogP for the target compound is ~3.5 (higher than urea derivatives in due to thiophene’s hydrophobicity).
  • Solubility : Urea linkers improve aqueous solubility compared to purely aromatic analogs .
  • Synthetic Complexity : Higher than pyrazolo[1,5-a]pyrimidines due to the dual substitution (pyridine + thiophene) .

Biological Activity

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, characterized by a pyrazolo[1,5-a]pyridine ring and a thiophene moiety, positions it as a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OSC_{13}H_{12}N_{4}OS, with a molecular weight of 272.33 g/mol. The compound's synthesis typically involves the formation of the pyrazolo[1,5-a]pyridine ring followed by the attachment of the thiophene ring through a urea linkage .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biological pathways such as signal transduction and gene expression .

Anticancer Properties

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, demonstrating potential as therapeutic agents against Mycobacterium tuberculosis . The mechanism involves inhibition of key enzymes that promote tumor growth and metastasis, highlighting the potential for this compound in cancer treatment .

Anti-inflammatory Effects

Compounds within this structural class have also been evaluated for their anti-inflammatory properties. Pyrazole derivatives are known to inhibit various inflammatory pathways, which could make them candidates for treating inflammatory diseases .

Antibacterial Activity

The antibacterial potential of pyrazolo compounds has been explored, particularly in targeting bacterial enzymes that are absent in human cells, making them good candidates for antibacterial therapies . This specificity can minimize side effects associated with traditional antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo derivatives:

Study Objective Findings
Chui et al. (2020)Synthesis of pyrazolo derivativesIdentified compounds with significant thymidine phosphorylase inhibition, suggesting anticancer properties .
Umesha et al. (2009)Evaluation of pyrazole-based compoundsFound moderate xanthine oxidase inhibitory activity in synthesized compounds .
Zhu et al. (2020)QSAR modeling for pyrazole derivativesDeveloped models predicting cytotoxic effects against cancer cells based on structural features .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the pyrazolo and thiophene rings can significantly influence biological activity. For instance, varying substituents on these rings may enhance potency against specific targets or alter pharmacokinetic properties .

Scientific Research Applications

Antimicrobial Applications

The pyrazolo[1,5-a]pyridine scaffold has been associated with significant antibacterial activity against various pathogens. A study highlighted the synthesis of pyrazolo[1,5-a]pyridine derivatives that exhibited potent inhibitory effects against Mycobacterium tuberculosis (M.tb) strains, including drug-resistant variants. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.002 μg/mL against susceptible strains and maintained low cytotoxicity against Vero cells .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundMIC (μg/mL)Target PathogenCytotoxicity (Vero cells)
Compound 6j<0.002Drug-susceptible M.tbLow
Compound 6l<0.465INH-resistant M.tbLow
Compound 6o<0.004RMP-resistant M.tbLow

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit specific enzymes involved in tumor growth. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy in targeting thymidine phosphorylase (TP), an enzyme linked to tumor proliferation and metastasis. In vitro studies demonstrated that certain pyrazolo derivatives could significantly inhibit TP activity, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Thymidine Phosphorylase Inhibition

A series of pyrazolo derivatives were synthesized and evaluated for their TP inhibition activity. The results indicated that modifications to the pyrazole ring influenced the potency of these compounds, with some exhibiting IC50 values in the nanomolar range .

Neurological Applications

Recent research has also identified the potential of pyrazolo[1,5-a]pyridine compounds in treating neurological disorders such as epilepsy. Pyrazolyl-ureas have been tested for their anticonvulsant properties using established rodent models like pentylenetetrazol-induced seizures and maximal electroshock tests. Compounds from this class showed significant protection against seizures at doses as low as 25 mg/kg, indicating their promise in neurological therapeutics .

Table 2: Anticonvulsant Activity of Pyrazolyl-Ureas

CompoundProtection (%)Dose (mg/kg)Test Model
Compound 8b8225Pentylenetetrazol
Compound 8c8025Maximal Electroshock

Structure-Activity Relationships

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for further development. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the pyrazolo ring can enhance potency against targeted pathogens or receptors. For example, variations in the thiophenyl moiety significantly affect the pharmacological profile of these compounds .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
  • Compound purity : Impurities >5% can skew IC₅₀ values; validate via HPLC and elemental analysis .
  • Solubility factors : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
    Methodological solution : Standardize protocols using validated biological models (e.g., recombinant kinases) and include positive controls (e.g., staurosporine for kinase inhibition) .

What experimental strategies are employed to determine the compound’s mechanism of action?

Advanced Research Question

  • Molecular docking : Predict binding to targets like kinases or GPCRs using AutoDock Vina with PyMOL visualization .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for receptor interactions .
  • Enzyme inhibition assays : Monitor activity reduction (e.g., luciferase-based ATP depletion for kinases) with dose-response curves .
  • Cellular pathway analysis : Western blotting for downstream markers (e.g., phosphorylated ERK1/2) .

How do structural analogs of this compound differ in pharmacological profiles?

Advanced Research Question
Comparative studies highlight substituent effects:

Analog StructureKey ModificationBiological ImpactSource
Thiophene → PhenylReduced π-stackingLower kinase inhibition (IC₅₀ ↑2-fold)
Pyrazole → TriazoleEnhanced H-bondingImproved solubility (LogP ↓0.5)
Cyclopropyl additionSteric hindranceSelectivity for JAK2 over JAK1

What factors influence the compound’s stability during storage and biological assays?

Advanced Research Question

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <4); store in neutral buffers .
  • Temperature : Stable at −20°C for >6 months; avoid freeze-thaw cycles .
  • Light exposure : Photo-degradation observed under UV; use amber vials .
  • Biological matrices : Serum proteins (e.g., albumin) reduce free compound concentration; use protein-free assays .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 45–60%) and blood-brain barrier penetration (low) .
  • QSAR models : Correlate logP (2.8) with cellular uptake efficiency .
  • Metabolic stability : Cytochrome P450 interactions predicted via docking (CYP3A4 major metabolizer) .

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